Velvety Mouth-Coating Recognition Threshold in Water: 250-Fold More Potent Than Vanillin
In a controlled half-tongue sensory test with 12 trained panelists, 4',6-dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde (compound 5) exhibited a recognition threshold for velvety mouth-coating sensation of 1.0 μmol/L in bottled water. This represents a 250-fold lower threshold than vanillin (250 μmol/L), the primary vanilla flavor compound, and is equivalent to divanillin (1.0 μmol/L) in water but superior to all other biphenyl derivatives tested in the same study [1]. The TD factor (taste dilution factor) for compound 5 was 26, identical to divanillin, indicating comparable intrinsic potency for mouth-coating perception in aqueous solution [1].
| Evidence Dimension | Human recognition threshold for velvety mouth-coating sensation (μmol/L, bottled water, half-tongue test) |
|---|---|
| Target Compound Data | 1.0 μmol/L (TD factor 26, GPC fraction VI, HPLC fraction 26) |
| Comparator Or Baseline | Vanillin: 250 μmol/L (TD factor 11); Divanillin: 1.0 μmol/L (TD factor 26); 5-(4-hydroxybenzyl)vanillin: 5.0 μmol/L; Americanin A: 4.0 μmol/L; (1-O-vanilloyl)-(6-O-feruloyl)-β-D-glucopyranoside: 1.5 μmol/L |
| Quantified Difference | 250-fold lower threshold vs. vanillin; 5-fold lower vs. 5-(4-hydroxybenzyl)vanillin; equivalent to divanillin in water but note creaminess data below |
| Conditions | Half-tongue test; 12 trained assessors; bottled water (pH ~4.5); serial 1:2 dilutions; interstimulus interval 15 min; sip-and-spit method; geometric mean of individual thresholds; inter-session variability ≤ ±1 dilution step |
Why This Matters
For procurement decisions in flavor formulation, this compound achieves the same mouth-coating potency as divanillin in aqueous systems at equivalent molar concentrations, but with a distinct molecular structure that offers differentiated intellectual property and formulation flexibility relative to the more widely patented divanillin (EP 1603408 A1).
- [1] Schwarz, B.; Hofmann, T. Identification of Novel Orosensory Active Molecules in Cured Vanilla Beans (Vanilla planifolia). J. Agric. Food Chem. 2009, 57(9), 3729–3737 (Table 2: Taste dilution factors and recognition threshold concentrations). DOI: 10.1021/jf900086m. View Source
